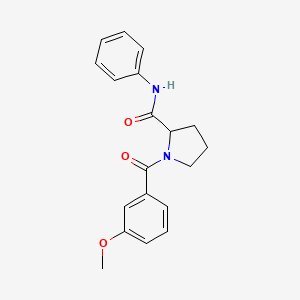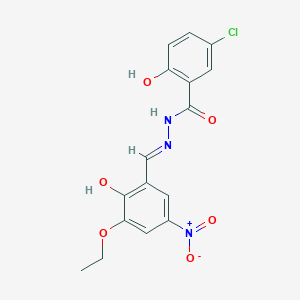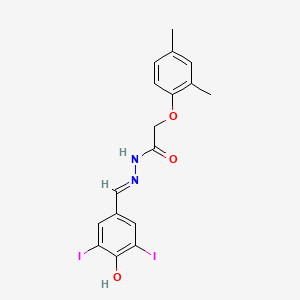![molecular formula C17H18BrN3O B6074642 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIMP and has a molecular formula of C20H20BrN3O. In
作用机制
The mechanism of action of BPIMP is not fully understood. However, studies have suggested that BPIMP exerts its biological effects by binding to DNA and inhibiting DNA synthesis. BPIMP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of topoisomerase II activity leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BPIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPIMP inhibits the activity of various enzymes, including topoisomerase II and DNA polymerase. BPIMP has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, BPIMP has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
BPIMP has several advantages for use in lab experiments. Firstly, BPIMP is relatively easy to synthesize and can be obtained in high yields with high purity. Secondly, BPIMP has been extensively studied and its biological effects are well-established. However, there are also some limitations to using BPIMP in lab experiments. Firstly, BPIMP is a relatively new compound and its long-term effects are not fully understood. Secondly, BPIMP has been shown to have cytotoxic effects on both cancer and healthy cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of BPIMP. Firstly, further studies are needed to fully understand the mechanism of action of BPIMP. Secondly, the potential applications of BPIMP in the field of medicinal chemistry should be further explored, particularly in the development of new anticancer and antifungal agents. Thirdly, the cytotoxic effects of BPIMP on healthy cells should be further investigated, with the aim of minimizing any potential side effects. Finally, the development of new synthesis methods for BPIMP should be explored, with the aim of improving yield and reducing costs.
In conclusion, 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has shown significant potential in various fields, particularly in medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BPIMP and its potential applications. The development of new synthesis methods for BPIMP should also be explored, with the aim of improving yield and reducing costs.
合成方法
The synthesis method of 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the final product, BPIMP. This synthesis method has been optimized to produce high yields of BPIMP with high purity.
科学研究应用
BPIMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIMP has been shown to have anticancer properties. Studies have shown that BPIMP inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPIMP has also been investigated for its potential use as an antifungal agent. In addition, BPIMP has been shown to have antibacterial properties against various strains of bacteria.
属性
IUPAC Name |
4-bromo-2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-6-7-17(22)14(12-15)13-19-21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,12-13,22H,8-11H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIUVQRHBTMOK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B6074577.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)

![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)